REACTION_CXSMILES
|
[CH:1]([C:4]1[NH:8][N:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][N:8]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=[N:7]1)[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=NN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 4:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=CC=C1C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |